An In-Depth Technical Guide to 5-Bromo-4-(1,1-difluoroethyl)pyrimidine: A Versatile Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-4-(1,1-difluoroethyl)pyrimidine: A Versatile Building Block for Modern Drug Discovery
Introduction: The Strategic Convergence of a Privileged Scaffold and a Bio-Pertinent Moiety
In the landscape of contemporary medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds and approved drugs.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding, and its capacity to serve as a bioisostere for other aromatic systems like the phenyl ring.[1] The functionalization of this core is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological properties.
This guide focuses on a particularly promising, yet underexplored, building block: 5-Bromo-4-(1,1-difluoroethyl)pyrimidine (CAS Number 1823642-95-0). This molecule represents a strategic convergence of two powerful chemical motifs. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4] Simultaneously, the 1,1-difluoroethyl group at the 4-position is a valuable moiety known to enhance metabolic stability, modulate physicochemical properties, and act as a lipophilic hydrogen bond donor, thereby improving target affinity.[5][6]
For researchers, scientists, and drug development professionals, understanding the synthesis, reactivity, and potential applications of this compound is paramount for leveraging its full potential in the creation of next-generation therapeutics. This document provides a comprehensive technical overview, from its fundamental properties to practical experimental protocols.
Physicochemical Properties and Structural Analysis
While extensive experimental data for 5-Bromo-4-(1,1-difluoroethyl)pyrimidine is not yet widely available, its key physicochemical properties can be calculated or reliably estimated based on its structure.
| Property | Value | Source |
| CAS Number | 1823642-95-0 | Topic |
| Molecular Formula | C₆H₅BrF₂N₂ | Calculated |
| Molecular Weight | 223.02 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds[3][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like chloroform, ethanol, and acetone | Inferred from 5-bromopyrimidine[7][8] |
| Calculated LogP | ~2.0-2.5 | Estimated |
Structural Insights: The pyrimidine ring is electron-deficient, and this is further amplified by the two nitrogen atoms. The 1,1-difluoroethyl group is strongly electron-withdrawing, which will decrease the electron density of the ring, potentially influencing its reactivity and the pKa of the nitrogen atoms. The bromine atom at the C5 position is a key feature, making this site amenable to a variety of cross-coupling reactions, which are less facile at other positions on the pyrimidine ring.
Proposed Synthesis and Reactivity
A plausible and efficient synthesis of 5-Bromo-4-(1,1-difluoroethyl)pyrimidine would likely involve a multi-step sequence, leveraging established methodologies for the construction and functionalization of the pyrimidine core.
A Hypothetical, Yet Chemically Sound, Synthetic Pathway
A logical approach would be to first construct the 4-(1,1-difluoroethyl)pyrimidine core and then introduce the bromine at the 5-position.
Step 1: Synthesis of a 4-(1,1-difluoroethyl)pyrimidine precursor. This could be achieved through various pyrimidine synthesis strategies, such as the condensation of a difluoroethyl-containing amidine with a suitable three-carbon synthon.
Step 2: Bromination at the C5 position. The C5 position of the pyrimidine ring is the most susceptible to electrophilic substitution.[9] Therefore, treatment of the 4-(1,1-difluoroethyl)pyrimidine intermediate with a suitable brominating agent would yield the final product.
Caption: Proposed synthetic workflow for 5-Bromo-4-(1,1-difluoroethyl)pyrimidine.
Reactivity and Handling
The primary site of reactivity for synthetic diversification is the C5 bromine atom. This position is ideal for palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: for the introduction of aryl or heteroaryl groups.[4][10][11]
-
Sonogashira Coupling: for the installation of alkyne moieties.
-
Buchwald-Hartwig Amination: for the formation of C-N bonds.
-
Stille Coupling: with organostannanes.
The electron-deficient nature of the pyrimidine ring also makes it susceptible to nucleophilic aromatic substitution, particularly if further activating groups are present. Care should be taken when handling brominating agents, and appropriate personal protective equipment should be used, as 5-bromopyrimidine is known to be an irritant.[8]
Significance and Applications in Drug Discovery
The true value of 5-Bromo-4-(1,1-difluoroethyl)pyrimidine lies in its potential as a versatile starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.
The Strategic Importance of the 1,1-Difluoroethyl Group
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[12][13] The 1,1-difluoroethyl group, in particular, offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5]
-
Lipophilic Hydrogen Bond Donor: The two electron-withdrawing fluorine atoms increase the acidity of the C-H proton, allowing it to act as a hydrogen bond donor. This unique property enables it to form favorable interactions with biological targets, potentially increasing binding affinity and selectivity.[5][6]
-
Bioisosteric Replacement: The difluoroethyl group can serve as a stable bioisostere for more metabolically labile groups such as alcohols, thiols, or ethers.[5]
Leveraging the 5-Bromo Substituent for SAR Studies
The bromine atom is not merely a placeholder; it is a gateway to chemical diversity. Through the aforementioned cross-coupling reactions, a vast array of substituents can be introduced at the 5-position. This allows for a systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core, a critical process in optimizing a lead compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Potential as a Core for Kinase Inhibitors
The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[14][15][16] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrimidine core can mimic the adenine of ATP, binding to the hinge region of the kinase active site.[17][18] By using 5-Bromo-4-(1,1-difluoroethyl)pyrimidine as a starting point, medicinal chemists can design and synthesize novel kinase inhibitors, with the 1,1-difluoroethyl group potentially interacting with other regions of the active site to enhance potency and selectivity.
Caption: Hypothetical binding mode of a derivative in a kinase active site.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, self-validating starting point for the derivatization of 5-Bromo-4-(1,1-difluoroethyl)pyrimidine.
Objective: To synthesize a 5-aryl-4-(1,1-difluoroethyl)pyrimidine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromo-4-(1,1-difluoroethyl)pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-Bromo-4-(1,1-difluoroethyl)pyrimidine, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-(1,1-difluoroethyl)pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Causality and Self-Validation: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The base is required to activate the boronic acid for transmetalation to the palladium center.[19] Successful characterization of the product with the expected molecular weight and NMR shifts validates the protocol's efficacy.
Conclusion
5-Bromo-4-(1,1-difluoroethyl)pyrimidine is a strategically designed building block with significant potential for accelerating drug discovery programs. Its combination of a versatile synthetic handle at the 5-position and a medicinally relevant 1,1-difluoroethyl group at the 4-position provides a powerful platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. By understanding its synthesis, reactivity, and the strategic value of its functional groups, researchers can effectively utilize this compound to explore new chemical space and develop innovative therapeutics for a wide range of diseases.
References
-
Organisation for Economic Co-operation and Development (OECD). 1,1-DIFLUOROETHANE (HFC-152a) CAS N°: 75-37-6. [Link]
-
National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. [Link]
-
National Center for Biotechnology Information. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]
-
PubChem. 5-Bromopyrimidine. [Link]
-
MDPI. Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. [Link]
-
Royal Society of Chemistry. Difluoromethylation of heterocycles via a radical process. [Link]
-
LOCKSS. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]
-
National Center for Biotechnology Information. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. [Link]
-
ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]
-
National Center for Biotechnology Information. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. [Link]
-
National Center for Biotechnology Information. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
ChemistryViews. Direct C−H Difluoroalkylation of Heterocycles. [Link]
-
ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
-
TradeKorea. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
-
Cheméo. Chemical Properties of Pyrimidine, 5-bromo- (CAS 4595-59-9). [Link]
- Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
-
National Center for Biotechnology Information. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Taylor & Francis Online. Key developments in fluorinated heterocycles. [Link]
-
Journal of Applied Pharmaceutical Science. Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
New Jersey Department of Health. 1,1-Difluoroethane - Hazardous Substance Fact Sheet. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
SciSpace. An overview on synthesis and biological activity of pyrimidines. [Link]
-
ECETOC. JACC Report No. 45 1,1-Difluoroethane (HFC-152a) (CAS No. 75-37-6). [Link]
-
Royal Society of Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
ResearchGate. (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
Royal Society of Chemistry. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromopyrimidine | 4595-59-9 [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. guidechem.com [guidechem.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Suzuki Coupling [organic-chemistry.org]
